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Compound of Interest

Compound Name: 2-lodo-5-methoxyaniline

Cat. No.: B114526

This technical guide provides an in-depth analysis of 2-lodo-5-methoxyaniline using Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). The intended audience for this document includes researchers, scientists, and
professionals in the field of drug development.

Introduction

2-lodo-5-methoxyaniline is an organic compound with the molecular formula C7HsINO.[1][2]
Its structure consists of an aniline ring substituted with an iodine atom and a methoxy group.
Spectroscopic analysis is crucial for confirming the identity and purity of this compound, which
can be a key intermediate in the synthesis of various pharmaceutical agents. This guide details
the expected spectroscopic data and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. Both *H and 3C NMR are essential for the structural
elucidation of 2-lodo-5-methoxyaniline.

The 'H NMR spectrum of 2-lodo-5-methoxyaniline, recorded in deuterated chloroform
(CDCIs) at 400 MHz, exhibits distinct signals for the aromatic protons, the amine protons, and
the methoxy protons.[3]
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. . Coupling

Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment

(3) ppm

Hz

7.48 Doublet (d) 8.8 1H Ar-H
Doublet of

6.42 J1=8.8,J2=2.8 1H Ar-H
Doublets (dd)

6.32 Doublet (d) 2.8 1H Ar-H

4.07 Singlet (s) - 2H -NHz

3.74 Singlet (s) - 3H -OCHs

Table 1: *H NMR data for 2-lodo-5-methoxyaniline.[3]

The 13C NMR spectrum, recorded in CDCIs at 100 MHz, shows seven distinct carbon signals,
corresponding to the seven carbon atoms in the 2-lodo-5-methoxyaniline molecule.[3]

Chemical Shift (6) ppm Assignment
161.2 C-OCHs
147.7 C-NH:z

139.3 Ar-C

106.7 Ar-C

100.6 Ar-C

73.6 C-l

554 -OCHs

Table 2: 13C NMR data for 2-lodo-5-methoxyaniline.[3]

A sample of 2-lodo-5-methoxyaniline (10-20 mg) is dissolved in approximately 0.7 mL of
deuterated chloroform (CDCIs). The solution is transferred to a 5 mm NMR tube. *H and 13C
NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[3][4] Chemical shifts are
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reported in parts per million (ppm) relative to the residual solvent peak (CDCls: & 7.26 ppm for
1H and & 77.16 ppm for 13C).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-lodo-5-methoxyaniline is expected to show characteristic absorption bands for
the N-H and C-O bonds.

Wavenumber (cm~?) Intensity Assignment
3400-3300 Medium N-H stretch (amine)
3050-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch (-OCH?3)

N-H bend (amine) and C=C
1620-1580 Strong )

stretch (aromatic)

Asymmetric C-O-C stretch
1250-1200 Strong

(aryl ether)

Symmetric C-O-C stretch (aryl
1050-1000 Strong

ether)

C-H out-of-plane bend
850-750 Strong )

(aromatic)
600-500 Medium C-I stretch

Table 3: Predicted IR absorption bands for 2-lodo-5-methoxyaniline.

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR
spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the
spectrum is recorded over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.rsc.org/suppdata/d1/qo/d1qo00461a/d1qo00461a1.pdf
https://www.benchchem.com/product/b114526?utm_src=pdf-body
https://www.benchchem.com/product/b114526?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 2-lodo-5-methoxyaniline, High-Resolution Mass Spectrometry (HRMS)
with Electrospray lonization (ESI) is a suitable technique.

m/z lon
249.9720 (found) [M+H]*
249.9729 (calculated) [C7HsINO+H]*

Table 4: HRMS data for 2-lodo-5-methoxyaniline.[3]

The molecular ion peak is expected at m/z 249. The fragmentation pattern would likely involve
the loss of the iodine atom, the methoxy group, or the amine group.

A dilute solution of 2-lodo-5-methoxyaniline is prepared in a suitable solvent such as
methanol or acetonitrile. The solution is then introduced into the electrospray ionization (ESI)
source of a high-resolution mass spectrometer. The data is acquired in positive ion mode.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-lodo-
5-methoxyaniline.
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Data Analysis & Interpretation
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Workflow for the spectroscopic analysis of 2-lodo-5-methoxyaniline.

Conclusion

The combined use of NMR, IR, and MS provides a comprehensive characterization of 2-lodo-
5-methoxyaniline. The data presented in this guide serves as a valuable reference for the
identification and quality control of this important chemical intermediate in research and
development settings. The detailed experimental protocols offer a standardized approach to
obtaining reliable and reproducible spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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